
3-((4-phenylpiperazin-1-yl)methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fenil-piperazin-1-ilmetil)-1H-indol es un compuesto que pertenece a la clase de compuestos orgánicos heterocíclicos. Presenta un núcleo de indol, que es una estructura bicíclica que consiste en un anillo de benceno de seis miembros fusionado a un anillo de pirrol de cinco miembros que contiene nitrógeno. El compuesto también contiene un grupo piperazina, que es un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas, y un grupo fenilo unido al anillo de piperazina. Esta estructura única lo convierte en un tema interesante para varios estudios científicos y aplicaciones.
Métodos De Preparación
La síntesis de 3-(4-Fenil-piperazin-1-ilmetil)-1H-indol generalmente implica procedimientos de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de indol: El núcleo de indol se puede sintetizar a través de la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en presencia de un catalizador ácido.
Unión del grupo piperazina: El anillo de piperazina se puede introducir mediante reacciones de sustitución nucleófila. Por ejemplo, la 1-cloro-4-fenilpiperazina puede reaccionar con el derivado de indol para formar el compuesto deseado.
Ensamblaje final: El paso final implica el acoplamiento del intermedio piperazina-indol con un reactivo adecuado para formar 3-(4-Fenil-piperazin-1-ilmetil)-1H-indol.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
3-(4-Fenil-piperazin-1-ilmetil)-1H-indol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la reducción de grupos funcionales específicos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piperazina, donde nucleófilos como aminas o tioles reemplazan los sustituyentes existentes.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar estructuras más complejas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos, bases, catalizadores metálicos y disolventes orgánicos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3-(4-Fenil-piperazin-1-ilmetil)-1H-indol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el tratamiento de trastornos neurológicos y como agente antipsicótico.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Fenil-piperazin-1-ilmetil)-1H-indol implica su interacción con dianas y vías moleculares específicas. Por ejemplo, puede actuar como antagonista o agonista en ciertos receptores, como los receptores de dopamina o serotonina, influyendo en la actividad de los neurotransmisores. La estructura del compuesto le permite unirse a estos receptores y modular su función, lo que lleva a diversos efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares a 3-(4-Fenil-piperazin-1-ilmetil)-1H-indol incluyen:
3-(Piperazin-1-il)-1,2-benzotiazol: Este compuesto también contiene un grupo piperazina y se estudia por su actividad antibacteriana.
4-(3-(4-Bencilpiperazin-1-il)propoxi)-7-metoxi-3-sustituido fenil-2H-croman-2-ona: Este compuesto presenta un anillo de piperazina y se investiga por sus propiedades antimicrobianas y anticancerígenas.
N-(6-Metanosulfonil-benzotiazol-2-il)-3-(4-sustituido-piperazin-1-il)-propionamidas: Estos compuestos se evalúan por su potencial en el tratamiento de la enfermedad de Alzheimer debido a su inhibición de la colinesterasa y efectos neuroprotectores.
La singularidad de 3-(4-Fenil-piperazin-1-ilmetil)-1H-indol radica en sus características estructurales específicas y la amplia gama de aplicaciones que ofrece en diversos campos de investigación.
Propiedades
Número CAS |
4281-72-5 |
|---|---|
Fórmula molecular |
C19H21N3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C19H21N3/c1-2-6-17(7-3-1)22-12-10-21(11-13-22)15-16-14-20-19-9-5-4-8-18(16)19/h1-9,14,20H,10-13,15H2 |
Clave InChI |
FDOZNCJWYJMHAG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


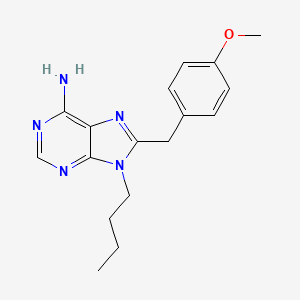
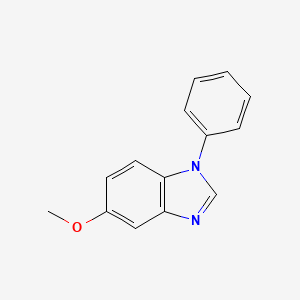
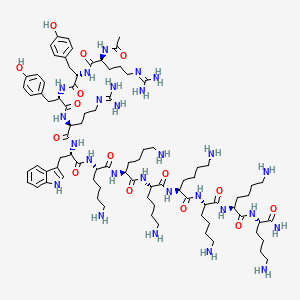
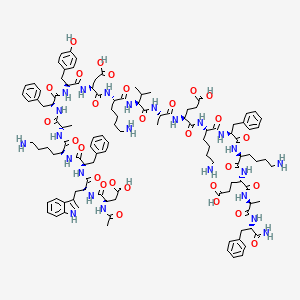
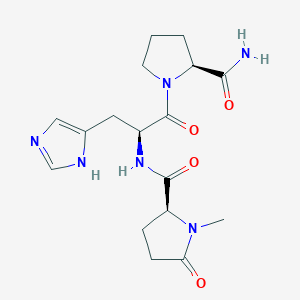


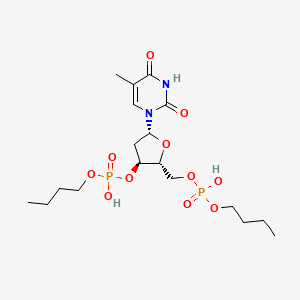

![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)


![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)

